molecular formula C12H17NO2 B310382 N-(3,4-dimethylphenyl)-2-ethoxyacetamide

N-(3,4-dimethylphenyl)-2-ethoxyacetamide

Cat. No.: B310382
M. Wt: 207.27 g/mol
InChI Key: RGVIYNOYJFZGDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-Dimethylphenyl)-2-ethoxyacetamide is an acetamide derivative characterized by a 3,4-dimethylphenyl group attached to the nitrogen atom and an ethoxy group (-OCH2CH3) at the α-carbon of the acetamide chain. Its molecular formula is C12H17NO2, with a molecular weight of 207.27 g/mol. The compound’s structure combines steric bulk from the dimethylphenyl group with moderate lipophilicity due to the ethoxy substituent.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-ethoxyacetamide

InChI

InChI=1S/C12H17NO2/c1-4-15-8-12(14)13-11-6-5-9(2)10(3)7-11/h5-7H,4,8H2,1-3H3,(H,13,14)

InChI Key

RGVIYNOYJFZGDU-UHFFFAOYSA-N

SMILES

CCOCC(=O)NC1=CC(=C(C=C1)C)C

Canonical SMILES

CCOCC(=O)NC1=CC(=C(C=C1)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and reported uses of N-(3,4-dimethylphenyl)-2-ethoxyacetamide with analogous compounds:

Compound Name Substituents on Phenyl Acetamide Chain Modifications Molecular Weight (g/mol) Reported Bioactivity/Use
This compound 3,4-dimethyl 2-ethoxy 207.27 Research ongoing (structural analog to pesticidal/pharmacological agents)
Alachlor () 2,6-diethyl 2-chloro, N-methoxymethyl 269.77 Herbicide (inhibits plant fatty acid synthesis)
2-(3,4-Dichlorophenyl)-N-(pyrazolyl)acetamide () 3,4-dichloro Linked to pyrazole ring 401.23 Coordination chemistry (ligand for metal complexes)
N-(2-Ethoxyphenyl)-2-(benzothiazinonyl)acetamide () 2-ethoxy Linked to benzothiazinone ~360 (estimated) Potential pharmacological activity (unconfirmed)
N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide () 3,4-dimethoxy (x2) None (dual dimethoxyphenyl groups) 415.46 Unknown (structural focus on methoxy electron effects)
Key Observations:
  • Substituent Effects: Electron-withdrawing groups (e.g., Cl in alachlor and ’s compound) enhance reactivity and binding to biological targets like enzymes. In contrast, electron-donating groups (e.g., methoxy in , methyl/ethoxy in the target compound) increase lipophilicity and may improve membrane permeability .
  • Functional Chain Modifications: The ethoxy group in the target compound offers intermediate polarity compared to methoxy (more polar) or chloro (more reactive). This balance may optimize solubility and bioavailability . Compounds with heterocyclic appendages (e.g., pyrazole in , benzothiazinone in ) exhibit enhanced coordination or hydrogen-bonding capabilities, making them suitable for metal complexation or enzyme inhibition .

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